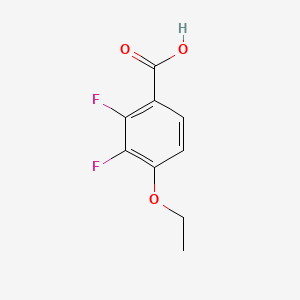

4-Ethoxy-2,3-difluorobenzoic acid

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-ethoxy-2,3-difluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O3/c1-2-14-6-4-3-5(9(12)13)7(10)8(6)11/h3-4H,2H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMFHBAZUQFJVKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=C(C=C1)C(=O)O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10377710 | |

| Record name | 4-ethoxy-2,3-difluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124728-45-6, 875664-49-6 | |

| Record name | 4-ethoxy-2,3-difluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Difluoro-4-ethoxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-ethoxy-2,3-difluorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Ethoxy-2,3-difluorobenzoic acid molecular structure and conformation

An In-Depth Technical Guide to the Molecular Structure and Conformation of 4-Ethoxy-2,3-difluorobenzoic Acid

Abstract

4-Ethoxy-2,3-difluorobenzoic acid is a pivotal chemical intermediate in the development of advanced pharmaceuticals and agrochemicals. Its utility is intrinsically linked to the precise three-dimensional arrangement of its atoms and the conformational preferences dictated by its unique substitution pattern. The presence of two vicinal, electron-withdrawing fluorine atoms, an electron-donating ethoxy group, and a hydrogen-bonding carboxylic acid moiety creates a complex interplay of steric and electronic effects. This guide, intended for researchers, medicinal chemists, and drug development professionals, provides a comprehensive analysis of the molecular structure and conformational landscape of 4-Ethoxy-2,3-difluorobenzoic acid. We will explore the foundational physicochemical properties, delve into the theoretical and experimental methodologies used to characterize its structure, and present detailed protocols for its analysis. The objective is to furnish a deep, actionable understanding of this molecule's architecture to facilitate its application in rational drug design and materials science.

Introduction: The Strategic Role of Fluorine in Molecular Design

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry.[1] Fluorine's high electronegativity and small van der Waals radius allow it to profoundly influence a molecule's physicochemical properties without introducing significant steric bulk.[2] Judicious fluorination can modulate acidity (pKa), enhance metabolic stability by blocking sites of oxidation, improve membrane permeability, and alter molecular conformation, which in turn can lead to enhanced binding affinity and target selectivity.[1][3][4]

4-Ethoxy-2,3-difluorobenzoic acid exemplifies a valuable building block where these principles are harnessed.[5] Its structure is primed for derivatization, with the fluorine and ethoxy substituents pre-organizing the electronic and conformational landscape to achieve desired biological activities in the final active compounds.[5] Understanding the inherent conformational biases of this intermediate is therefore not merely an academic exercise; it is a critical step in predicting and controlling the properties of the larger, more complex molecules derived from it.

Core Molecular Structure and Physicochemical Properties

The fundamental identity and physical characteristics of 4-Ethoxy-2,3-difluorobenzoic acid are summarized below.

| Property | Value | Reference(s) |

| IUPAC Name | 4-ethoxy-2,3-difluorobenzoic acid | |

| Synonyms | 2,3-Difluoro-4-ethoxybenzoic acid | [6] |

| CAS Number | 124728-45-6 | [5] |

| Molecular Formula | C₉H₈F₂O₃ | [5] |

| Molecular Weight | 202.15 g/mol | [5] |

| Appearance | White to cream powder | [5] |

| Melting Point | 201-203 °C | [5] |

The molecule's behavior is governed by the electronic contributions of its substituents. The two fluorine atoms at the C2 and C3 positions act as strong electron-withdrawing groups through induction, increasing the acidity of the carboxylic acid proton compared to benzoic acid itself.[7][8] Conversely, the ethoxy group at the C4 position is an electron-donating group through resonance, which can counteract the inductive withdrawal to some extent.[9] This electronic push-pull system influences not only the molecule's reactivity but also the rotational barriers of the substituent groups.

Conformational Analysis: A Multifaceted Approach

The conformation of a molecule describes the spatial arrangement of its atoms, which can change via rotation about single bonds. For 4-Ethoxy-2,3-difluorobenzoic acid, the key degrees of freedom are the rotations around the C1-C7 (ring-carboxyl), C7-O10 (carboxyl), C4-O (ring-ethoxy), and O-CH₂ (ethoxy) bonds. The interplay between these rotations defines the molecule's potential energy surface and its preferred shapes.

Principal Conformers and Intramolecular Interactions

The orientation of the carboxylic acid group is the most significant conformational variable. It can exist in two primary planar (or near-planar) conformations relative to the benzene ring, with the C=O bond being either syn or anti to the C1-C2 bond. Furthermore, the ethoxy group introduces additional conformers.

Several non-covalent interactions are critical in determining the lowest energy conformer:

-

Intramolecular Hydrogen Bonding: A potential hydrogen bond can form between the acidic proton of the carboxyl group and the adjacent fluorine atom at the C2 position (O-H···F). Such interactions are known to be significant conformational drivers in related molecules.[10]

-

Steric Repulsion: The proximity of the bulky ethoxy and carboxylic acid groups to the ortho fluorine atoms can lead to steric hindrance, disfavoring certain conformations.

-

Dipole-Dipole Interactions: The alignment of bond dipoles (C-F, C=O, C-O) influences the overall stability of each conformer.

Caption: Logical relationship between potential conformers based on key bond rotations.

Computational Workflow for Conformation Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are indispensable for mapping the potential energy surface and identifying stable conformers.[7][11]

-

Initial Structure Generation:

-

Draw the 2D structure of 4-Ethoxy-2,3-difluorobenzoic acid in a molecular editor (e.g., Avogadro).

-

Generate an initial 3D conformation using a universal force field (UFF) or similar method to obtain a reasonable starting geometry.

-

-

Conformational Search:

-

Causality: To avoid settling on a local energy minimum, a systematic search of the conformational space is required.

-

Perform a relaxed potential energy surface scan by systematically rotating the key dihedral angles (e.g., C2-C1-C7=O and C3-C4-O-C) in discrete steps (e.g., 15-30°). Use a computationally inexpensive level of theory for this scan (e.g., B3LYP with a minimal basis set like 6-31G*).

-

-

Geometry Optimization of Minima:

-

Select the low-energy structures identified from the potential energy scan.

-

Perform a full geometry optimization on each candidate structure using a higher level of theory for greater accuracy. A common and robust choice is the B3LYP functional with a Pople-style basis set that includes polarization and diffuse functions, such as 6-311++G(d,p).[12]

-

Causality: This step refines the atomic positions to find the nearest stationary point on the potential energy surface where the net forces on all atoms are zero.

-

-

Vibrational Frequency Calculation:

-

Perform a frequency calculation at the same level of theory as the final optimization.

-

Causality: This is a crucial validation step. The absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum (a stable conformer). One imaginary frequency would indicate a transition state. The results also provide the zero-point vibrational energy (ZPVE) correction and can be used to simulate theoretical IR and Raman spectra.[13]

-

-

Relative Energy Analysis:

-

Compare the ZPVE-corrected electronic energies of all confirmed stable conformers to determine the global minimum (the most stable conformer) and the relative energies of the others. This provides the Boltzmann population distribution at a given temperature.

-

Caption: Workflow for DFT Conformational Analysis.

Experimental Verification and Characterization

While computational methods are predictive, experimental techniques are essential for validation.

NMR is a powerful tool for structure elucidation in solution. For this molecule, ¹H, ¹³C, and ¹⁹F NMR would be highly informative.

Protocol: NMR Structural Analysis

-

Sample Preparation: Dissolve a precisely weighed sample (5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

-

Data Acquisition:

-

Acquire standard 1D spectra: ¹H, ¹³C{¹H}, and ¹⁹F.

-

Acquire 2D correlation spectra: COSY (¹H-¹H), HSQC (¹H-¹³C), and HMBC (¹H-¹³C long-range) to unambiguously assign all proton and carbon signals.

-

Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) spectrum.

-

-

Data Analysis:

-

Chemical Shifts & Coupling: Analyze the chemical shifts and coupling constants (J-values). The magnitude of ³JHH couplings in the ethoxy group and multi-bond ¹H-¹⁹F and ¹³C-¹⁹F couplings can provide torsional angle information.

-

NOE Analysis: The presence of NOE cross-peaks between the carboxylic proton and the aromatic protons, or between the ethoxy protons and aromatic protons, provides direct evidence of through-space proximity and is a powerful indicator of the predominant solution-phase conformation.

-

Protocol: Single-Crystal X-ray Crystallography

-

Crystal Growth: Grow single crystals of the compound suitable for diffraction (typically > 0.1 mm in all dimensions). This is often the most challenging step and may involve slow evaporation, vapor diffusion, or cooling of a saturated solution in various solvents.

-

Data Collection: Mount a suitable crystal on a diffractometer. Cool the crystal (typically to 100 K) to reduce thermal motion. Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.

-

Structure Solution and Refinement:

-

Process the raw diffraction data to obtain reflection intensities.

-

Solve the phase problem using direct methods or Patterson methods to get an initial model of the electron density map.

-

Build a molecular model into the electron density map and refine the atomic positions, and thermal parameters against the experimental data until the model converges.

-

-

Structure Validation: Analyze the final refined structure for geometric reasonability and agreement with the diffraction data (e.g., R-factors). The result is a definitive 3D model with precise bond lengths, bond angles, and torsion angles.

Caption: General Workflow for X-ray Crystallography.

Conclusion and Future Outlook

The molecular structure and conformational preferences of 4-Ethoxy-2,3-difluorobenzoic acid are dictated by a sophisticated balance of steric hindrance, intramolecular hydrogen bonding, and electronic effects from its fluoro, ethoxy, and carboxyl substituents. A combined computational and experimental approach is paramount for a complete understanding. DFT calculations provide an essential predictive framework for the energetic landscape, while NMR spectroscopy offers validation of the predominant conformation in solution, and X-ray crystallography can reveal the definitive solid-state structure.

For drug development professionals, a thorough grasp of this molecule's preferred three-dimensional shape is critical. It directly informs how the molecule will present its functional groups for subsequent reactions and how its core structure will orient itself within the binding pocket of a biological target in a final drug candidate. Future work could involve advanced 2D NMR studies in various solvents to probe environmental effects on conformation or co-crystallization studies with target proteins to understand its binding modes directly.

References

-

MySkinRecipes. 4-Ethoxy-2,3-difluorobenzoic acid. [Link]

-

P&S Chemicals. Product information, 4-Ethoxy-2,3-Difluorobenzoic acid. [Link]

-

Zheng, J. et al. (2023). Conformational landscapes of symmetrically fluorine-substituted benzoic acids II: Calculations and measurements for the rotation. ScholarWorks @ UTRGV. [Link]

-

National Institute of Standards and Technology (NIST). 2,4-Difluorobenzoic acid. NIST Chemistry WebBook. [Link]

-

Bartha, F. et al. (2022). Local and Remote Conformational Switching in 2-Fluoro-4-Hydroxy Benzoic Acid. MDPI. [Link]

-

PubChem. 4-ethoxy-2,3-difluorobenzoic acid. [Link]

-

Regent Chemicals. 4-Ethoxy-2,3-difluorobenzoic acid, 98%. [Link]

- Google Patents. Pharmaceutical intermediate 2,4-difluorobenzoic acid synthesis method.

-

PubChem. 4-(2-Amino-2-oxoethoxy)-3,5-difluorobenzoic acid. [Link]

-

Bērziņš, A. et al. (2021). Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization. ACS Publications. [Link]

-

Gillis, E. P. et al. (2015). Applications of Fluorine in Medicinal Chemistry. PubMed. [Link]

-

Taylor & Francis Online. The role of fluorine in medicinal chemistry. [Link]

-

Lewandowski, W. et al. (2005). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Journal of Molecular Structure. [Link]

-

Bērziņš, A. et al. Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. UCL Discovery. [Link]

-

Preet, R. (2023). Fluorine in drug discovery: Role, design and case studies. ResearchGate. [Link]

-

ResearchGate. (PDF) An Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid. [Link]

-

The Royal Society of Chemistry. Acetyl Nitrate Mediated Conversion of Methyl Ketones to Diverse Carboxylic Acid Derivatives. [Link]

-

Hollingsworth, C. et al. (2002). Substituent effects on the electronic structure and pKa of benzoic acid. ResearchGate. [Link]

-

da Silva, E. L. et al. (2013). Conformational analysis and intramolecular interactions in aminofluorobenzoic acids. PubMed. [Link]

-

ResearchGate. Role of Fluorine in Drug Design and Drug Action | Request PDF. [Link]

-

ACS Publications. Machine Learning Determination of New Hammett's Constants for meta- and para-Substituted Benzoic Acid Derivatives Employing Quantum Chemical Atomic Charge Methods. [Link]

-

Zheng, J. et al. (2023). Conformational landscapes of symmetrically fluorine-substituted benzoic acids I: Microwave spectroscopic and theoretical. ScholarWorks @ UTRGV. [Link]

-

ACS Publications. Conformational Analysis of 1,3-Difluorinated Alkanes. [Link]

-

Carl ROTH. Safety Data Sheet: 4-Fluorobenzoic acid. [Link]

-

MDPI. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. [Link]

-

Chemistry LibreTexts. (2019). 17.2: Substituted Benzoic Acids. [Link]

-

Samsonowicz, M. et al. (2006). Experimental and theoretical IR, Raman, NMR spectra of 2‐, 3‐, and 4‐nitrobenzoic acids. International Journal of Quantum Chemistry. [Link]

Sources

- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications [mdpi.com]

- 5. 4-Ethoxy-2,3-difluorobenzoic acid [myskinrecipes.com]

- 6. pschemicals.com [pschemicals.com]

- 7. scholarworks.utrgv.edu [scholarworks.utrgv.edu]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Conformational analysis and intramolecular interactions in aminofluorobenzoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Technical Guide: Synthesis of 4-Ethoxy-2,3-difluorobenzoic Acid

Executive Summary & Strategic Importance

4-Ethoxy-2,3-difluorobenzoic acid is a critical intermediate in the synthesis of advanced liquid crystal (LC) monomers and fluorinated pharmaceutical active ingredients (APIs). The unique 2,3-difluoro substitution pattern imparts specific dielectric anisotropy and low viscosity to LC mixtures, while the 4-alkoxy tail provides the necessary mesogenic core flexibility.

For researchers and process chemists, the synthesis of this molecule presents a classic problem in regioselective functionalization of polyfluorinated aromatics . The challenge lies not in the chemistry itself, but in controlling the site of substitution to ensure the 4-position is targeted over the electronically competitive 2- or 6-positions.

This guide details three distinct synthesis pathways, ranked by scalability and laboratory convenience.

Retrosynthetic Analysis

To design a robust synthesis, we must deconstruct the target molecule based on bond disconnection strategies.

-

Disconnection A (C-O Bond Formation): Disconnecting the ethyl group leads to 2,3-difluoro-4-hydroxybenzoic acid . This allows for late-stage diversification of the alkoxy chain length, ideal for LC library generation.

-

Disconnection B (Nucleophilic Aromatic Substitution): Disconnecting the ethoxy group from the aromatic ring points to 2,3,4-trifluorobenzoic acid . This utilizes the activating nature of the carboxyl group for SNAr chemistry.

-

Disconnection C (C-C Bond Formation): Disconnecting the carboxyl group suggests a lithiation/carboxylation approach starting from 1-ethoxy-2,3-difluorobenzene .

Visualization: Retrosynthesis Map

Caption: Retrosynthetic disconnection showing three primary routes to the target scaffold.

Pathway 1: Nucleophilic Aromatic Substitution (SNAr)

Best for: Scalable production, Process Chemistry.

This is the most direct and atom-economical route. It relies on the electronic properties of the benzene ring.[1] The carboxyl group (-COOH) is a strong electron-withdrawing group (EWG) that activates the ring for nucleophilic attack. In polyfluorobenzenes, nucleophilic substitution occurs preferentially at the position para to the EWG due to resonance stabilization of the Meisenheimer complex.

Reaction Scheme

2,3,4-Trifluorobenzoic Acid + NaOEt

Detailed Protocol

-

Preparation: Charge a 3-neck round bottom flask with 2,3,4-trifluorobenzoic acid (1.0 eq) and absolute ethanol (10 volumes).

-

Base Addition: Add Sodium Ethoxide (2.2 eq) dropwise.

-

Note: The first equivalent deprotonates the carboxylic acid to the carboxylate, which is less electron-withdrawing but still directs para. The second equivalent acts as the nucleophile.

-

-

Reaction: Heat the mixture to reflux (approx. 78°C) for 6–12 hours. Monitor by HPLC or TLC.

-

Critical Parameter: Temperature control is vital. Overheating can lead to bis-substitution (displacing the 2-fluoro group).

-

-

Workup: Cool to room temperature. Acidify with 1M HCl to pH 1–2 to precipitate the product.

-

Purification: Filter the solid. Recrystallize from Ethanol/Water (1:1) to remove trace isomers.

Mechanism & Selectivity

The regioselectivity is governed by the activation of the C-4 position. The fluorine at C-4 is para to the carboxylate. The fluorine at C-2 is ortho. While both are activated, steric hindrance at the ortho position and the electronic preference for para-substitution in fluorobenzoates heavily favor the 4-isomer (>95% selectivity).

Pathway 2: O-Alkylation of Hydroxy Intermediate

Best for: Research Libraries, Variable Alkoxy Chains.

If 2,3-difluoro-4-hydroxybenzoic acid is available (or synthesized via hydrolysis of the trifluoro precursor), this route allows for the rapid synthesis of analogs (e.g., propoxy, butoxy, pentyloxy) simply by changing the alkyl halide.

Reaction Scheme

2,3-Difluoro-4-hydroxybenzoic Acid + Et-I

Detailed Protocol

-

Alkylation: Dissolve 2,3-difluoro-4-hydroxybenzoic acid (1.0 eq) in acetone or DMF. Add Potassium Carbonate (2.5 eq) and Ethyl Iodide (1.2 eq) .

-

Conditions: Stir at 60°C for 4 hours. This typically forms the ethyl ester of the ethoxy acid (O-alkylation of both phenol and carboxyl).

-

Hydrolysis: Treat the crude ester with NaOH/MeOH/H2O at reflux for 1 hour to cleave the ethyl ester back to the acid, leaving the phenolic ether intact.

-

Isolation: Acidify and filter.

Pathway 3: Directed Ortho Metalation (DOM)

Best for: Cases where benzoic acid precursors are unavailable.

This route starts from 1-ethoxy-2,3-difluorobenzene . The challenge here is directing the lithiation to the C-4 position.

Logic

-

Directing Groups: The molecule has fluorines at positions 2 and 3, and an ethoxy group at position 1.

-

Acidity: Protons ortho to fluorine are significantly more acidic than protons ortho to alkoxy groups due to the inductive effect of fluorine.

-

Target: The proton at C-4 is ortho to the C-3 fluorine. The proton at C-6 is ortho to the ethoxy group.

-

Result: Lithiation with n-Butyllithium (n-BuLi) at -78°C will occur exclusively at C-4 , stabilized by the adjacent fluorine. Quenching with CO2 yields the target acid.

Visualization: Lithiation Regioselectivity

Caption: Directed Ortho Metalation pathway exploiting the acidity of the proton adjacent to fluorine.

Comparison of Methods (Data Summary)

| Parameter | Path 1: SNAr | Path 2: O-Alkylation | Path 3: Lithiation |

| Starting Material | 2,3,4-Trifluorobenzoic Acid | 2,3-Difluoro-4-hydroxybenzoic Acid | 1-Ethoxy-2,3-difluorobenzene |

| Reagents | NaOEt, EtOH | EtI, K2CO3, Acetone | n-BuLi, CO2, THF |

| Step Count | 1 | 2 (Alkylation + Hydrolysis) | 1 |

| Scalability | High (Kg scale) | Medium | Low (Cryogenic required) |

| Regioselectivity | >95% (Para-activation) | 100% (Pre-defined) | >90% (Ortho-F direction) |

| Primary Risk | Bis-substitution (Over-reaction) | Esterification side-product | Moisture sensitivity |

Analytical Characterization

To validate the synthesis, the following analytical signals confirm the structure:

-

1H NMR (DMSO-d6):

- 13.0 (br s, 1H, COOH)

- 7.5–7.7 (m, 1H, Ar-H at C6)

- 7.0–7.2 (m, 1H, Ar-H at C5)

- 4.2 (q, 2H, O-CH2-)

- 1.4 (t, 3H, -CH3)

-

Coupling: The aromatic protons will show complex splitting due to H-F and H-H coupling.

-

19F NMR:

-

Two distinct signals for F-2 and F-3. The signal for F-3 (between F-2 and OEt) will be more shielded.

-

-

Mass Spectrometry (ESI-):

-

[M-H]- peak at m/z ~201.

-

References

-

Vertex AI Search. (2023). Pharmaceutical intermediate 2,4-difluorobenzoic acid synthesis method. Google Patents. Link

-

SAGE Publications. (2017). An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid. Journal of Chemical Research. Link

-

Biosynth. (2023). 2,3-Difluoro-4-hydroxybenzoic acid Product Page. Biosynth Catalog. Link

-

Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Link

-

ResearchGate. (2014).[2] Bent-shaped liquid crystals based on 4-substituted 3-hydroxybenzoic acid central core.[2] ResearchGate. Link

Sources

Physical properties of 4-Ethoxy-2,3-difluorobenzoic acid (e.g., melting point, solubility)

An In-Depth Technical Guide to the Physical Properties of 4-Ethoxy-2,3-difluorobenzoic Acid

Prepared by: Gemini, Senior Application Scientist

Introduction: Context and Significance

4-Ethoxy-2,3-difluorobenzoic acid is a highly functionalized aromatic carboxylic acid of significant interest to researchers in medicinal chemistry and materials science. Its unique substitution pattern—featuring an ethoxy group and two vicinal fluorine atoms on a benzoic acid core—imparts a distinct combination of lipophilicity, electronic properties, and hydrogen bonding capabilities. These attributes make it a valuable building block in the synthesis of novel pharmaceutical agents and advanced materials.

For drug development professionals, understanding the physical properties of this intermediate is not merely an academic exercise; it is a critical prerequisite for successful process development, formulation, and quality control. Properties such as melting point and solubility govern everything from reaction kinetics and purification strategies to bioavailability and ultimate therapeutic efficacy. This guide provides a comprehensive overview of the key physical properties of 4-Ethoxy-2,3-difluorobenzoic acid, grounded in established analytical techniques and expert interpretation. It is designed to equip researchers and scientists with the practical knowledge needed to handle, analyze, and utilize this compound effectively.

Core Physicochemical & Thermal Properties

The fundamental physical constants of a compound provide a snapshot of its identity and purity. For 4-Ethoxy-2,3-difluorobenzoic acid, these properties are well-defined and serve as the initial benchmarks for any researcher handling the material.

| Property | Value | Source |

| IUPAC Name | 4-ethoxy-2,3-difluorobenzoic acid | N/A |

| CAS Number | 124728-45-6 | [1] |

| Molecular Formula | C₉H₈F₂O₃ | [1] |

| Molecular Weight | 202.15 g/mol | [1] |

| Appearance | White to cream crystalline powder | [1] |

| Melting Point | 201-203°C | [1] |

| Boiling Point | 282.2°C | [1] |

| Density | 1.339 g/cm³ | [1] |

| Predicted XlogP | 2.0 | N/A |

Expert Insights:

The high melting point (201-203°C) is indicative of a stable crystal lattice. This stability likely arises from strong intermolecular forces, primarily hydrogen bonding between the carboxylic acid moieties of adjacent molecules, a common feature for benzoic acid derivatives. The presence of fluorine atoms can further contribute to crystal packing through dipole-dipole interactions. This thermal stability suggests that the compound can withstand typical process temperatures without degradation, but also implies that significant energy is required to overcome the lattice forces during dissolution.

Melting Point Determination: Methodology and Rationale

The melting point is a critical indicator of purity. A sharp melting range, as observed for this compound, typically signifies high purity. For regulatory and quality control purposes, a robust and reproducible method for its determination is essential.

Method 1: Capillary Melting Point (Pharmacopeial Method)

This is the classical and most widely adopted method for melting point determination, compliant with United States Pharmacopeia (USP) general chapter <741>.

Causality Behind Experimental Choices:

-

Pulverization: The sample is finely powdered to ensure uniform packing and efficient heat transfer within the capillary.

-

Capillary Loading: A sample height of 3-4 mm is optimal. Too little sample makes observation difficult, while too much creates a thermal gradient, broadening the melting range.

-

Heating Rate: A slow ramp rate (1°C/minute) near the melting point is crucial. A rapid rate will cause the thermometer reading to lag behind the true sample temperature, leading to an erroneously wide and high melting range.

Step-by-Step Protocol (USP <741>):

-

Sample Preparation: Place a small amount of dry 4-Ethoxy-2,3-difluorobenzoic acid on a clean, dry surface. Finely pulverize the sample with a spatula.

-

Capillary Loading: Scoop the powdered sample into the open end of a capillary tube. Tap the sealed end of the tube gently on a hard surface to pack the sample into a dense column approximately 3-4 mm high.

-

Apparatus Setup: Place the loaded capillary into the heating block of the melting point apparatus.

-

Heating: Set the apparatus to heat rapidly to a temperature approximately 10°C below the expected melting point (i.e., ~190°C).

-

Determination: Once the temperature has stabilized, adjust the heating rate to 1°C per minute.

-

Observation: Record the temperature at which the first droplet of liquid is observed (the onset point) and the temperature at which the last solid particle melts (the clear point). The range between these two points is the melting range.

Method 2: Differential Scanning Calorimetry (DSC)

DSC offers a more quantitative analysis of the melting process, providing both the melting temperature and the enthalpy of fusion (ΔHfus).

Causality Behind Experimental Choices:

-

Hermetic Pans: Using sealed aluminum pans prevents any loss of sample due to sublimation at elevated temperatures.

-

Inert Atmosphere: A nitrogen purge is used to create an inert environment, preventing any oxidative degradation of the sample during heating.

-

Calibration: The instrument is calibrated with a certified reference standard (e.g., Indium) to ensure the accuracy of both temperature and enthalpy measurements.

Step-by-Step Protocol:

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.

-

Encapsulation: Crimp the pan with an aluminum lid to create a hermetic seal. Prepare an identical empty pan to serve as the reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with dry nitrogen gas at a flow rate of 50 mL/min.

-

Thermal Program: Equilibrate the cell at 30°C. Ramp the temperature from 30°C to 250°C at a rate of 10°C/min.

-

Data Analysis: The melting transition will appear as an endothermic peak on the thermogram. The extrapolated onset temperature of this peak is typically reported as the melting point. The integrated area of the peak corresponds to the heat of fusion.

Workflow for Melting Point Analysis

Caption: Workflow for Melting Point Determination.

Solubility Profile: A Critical Parameter

While specific quantitative solubility data for 4-Ethoxy-2,3-difluorobenzoic acid is not widely available in the public domain, its solubility characteristics can be inferred from its structure and determined experimentally. The molecule possesses both a polar, hydrogen-bonding carboxylic acid group and a nonpolar, difluorinated aromatic ring with an ethoxy substituent. This amphiphilic nature suggests it will have limited solubility in water and higher solubility in polar organic solvents.

Expert Insights:

-

Aqueous Solubility: The hydrophobic nature of the difluorophenyl ring is expected to make the compound poorly soluble in water at neutral pH. Solubility would be significantly enhanced under basic conditions (e.g., in aqueous sodium bicarbonate or sodium hydroxide) due to the deprotonation of the carboxylic acid to form the much more polar carboxylate salt.

-

Organic Solubility: The compound is expected to be soluble in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), which can effectively solvate both the polar and nonpolar regions of the molecule. It will likely exhibit moderate to good solubility in alcohols like methanol and ethanol, and in chlorinated solvents like dichloromethane.

Protocol for Experimental Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility. It ensures that the solvent is fully saturated with the solute.

Causality Behind Experimental Choices:

-

Excess Solute: Using a clear excess of the solid ensures that the equilibrium reached is indeed saturation.

-

Equilibration Time: A 24-hour agitation period at a constant temperature is typically sufficient for most organic compounds to reach equilibrium. Shorter times may result in an underestimation of solubility.

-

Filtration: Using a 0.45 µm syringe filter is critical to remove all undissolved solid particles, which would otherwise lead to an overestimation of solubility.

-

Quantification: Gravimetric analysis (evaporation of solvent) is a straightforward method for non-volatile solutes. For higher accuracy, especially with multiple solvents, a validated HPLC method with a calibration curve is preferred.

Step-by-Step Protocol:

-

Preparation: To a series of glass vials, add a known volume (e.g., 2.0 mL) of the desired solvent (e.g., water, ethanol, DMSO, ethyl acetate).

-

Addition of Solute: Add an excess amount of 4-Ethoxy-2,3-difluorobenzoic acid to each vial (e.g., 50-100 mg). The presence of undissolved solid after equilibration must be visually confirmed.

-

Equilibration: Seal the vials and place them in an orbital shaker or on a rotator in a temperature-controlled environment (e.g., 25°C) for 24 hours.

-

Phase Separation: Allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle.

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter into a pre-weighed vial. This step must be done quickly to minimize solvent evaporation.

-

Quantification (Gravimetric): Weigh the vial containing the filtered solution. Gently evaporate the solvent under a stream of nitrogen or in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

-

Calculation: The solubility is calculated by dividing the mass of the dried solute by the volume of the solvent used. The result is typically expressed in mg/mL or g/100 mL.

Workflow for Solubility Determination

Caption: Shake-Flask Method for Solubility.

References

-

MySkinRecipes. 4-Ethoxy-2,3-difluorobenzoic acid. Available from: [Link]

Sources

Spectroscopic Profile of 4-Ethoxy-2,3-difluorobenzoic Acid: A Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 4-Ethoxy-2,3-difluorobenzoic acid, a key intermediate in the pharmaceutical and agrochemical industries.[1] Designed for researchers, scientists, and professionals in drug development, this document offers in-depth insights into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data essential for the structural elucidation and quality control of this compound. The unique substitution pattern, featuring an ethoxy group and two adjacent fluorine atoms on the benzoic acid scaffold, gives rise to a distinct spectroscopic fingerprint that is critical for its unambiguous identification.

Molecular Structure and Physicochemical Properties

4-Ethoxy-2,3-difluorobenzoic acid possesses the molecular formula C₉H₈F₂O₃ and a molecular weight of 202.15 g/mol .[1] It typically appears as a white to cream powder with a melting point in the range of 200-203°C.[1] The strategic placement of the fluorine atoms significantly influences the electronic environment of the molecule, which is reflected in its spectroscopic data.

| Property | Value | Source |

| CAS Number | 124728-45-6 | |

| Molecular Formula | C₉H₈F₂O₃ | [1] |

| Molecular Weight | 202.15 g/mol | [1] |

| Melting Point | 200-203°C | [1] |

| Appearance | White to cream powder | [1] |

digraph "4_Ethoxy_2_3_difluorobenzoic_acid_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Atom nodes C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1.4,0!"]; C3 [label="C", pos="2.1,1.2!"]; C4 [label="C", pos="1.4,2.4!"]; C5 [label="C", pos="0,2.4!"]; C6 [label="C", pos="-0.7,1.2!"]; C_COOH [label="C", pos="-2.1,1.2!"]; O_COOH1 [label="O", pos="-2.8,0.4!"]; O_COOH2 [label="O", pos="-2.8,2.0!"]; H_COOH [label="H", pos="-3.5,0.4!"]; O_ethoxy [label="O", pos="2.1,-1.2!"]; C_CH2 [label="CH2", pos="3.5,-1.2!"]; C_CH3 [label="CH3", pos="4.2,-2.4!"]; F2 [label="F", pos="3.5,1.2!"]; F3 [label="F", pos="2.1,3.6!"]; H5[label="H", pos="-0.5,3.2!"]; H6[label="H", pos="-1.5,1.2!"];

// Aromatic ring bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Substituent bonds C1 -- C_COOH; C_COOH -- O_COOH1 [label=""]; C_COOH -- O_COOH2 [label="="]; O_COOH1 -- H_COOH; C2 -- O_ethoxy; O_ethoxy -- C_CH2; C_CH2 -- C_CH3; C3 -- F2; C4 -- F3; C5 -- H5; C6 -- H6; }

Figure 1: Chemical structure of 4-Ethoxy-2,3-difluorobenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules. For 4-Ethoxy-2,3-difluorobenzoic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecular framework. The following subsections detail the predicted spectral data based on the analysis of structurally similar compounds and fundamental principles of NMR.

¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the ethoxy group and the aromatic protons. The chemical shifts and coupling patterns are influenced by the electron-withdrawing effects of the fluorine atoms and the carboxylic acid group.

Predicted ¹H NMR Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~13.0 | Singlet (broad) | 1H | -COOH | The acidic proton of the carboxylic acid is typically observed as a broad singlet at a downfield chemical shift. |

| ~7.4-7.6 | Multiplet | 1H | Ar-H5 | This proton is expected to be a multiplet due to coupling with the adjacent aromatic proton and fluorine atoms. |

| ~7.1-7.3 | Multiplet | 1H | Ar-H6 | This proton will also appear as a multiplet due to coupling with H5 and the ortho-fluorine atom. |

| ~4.2 | Quartet | 2H | -OCH₂CH₃ | The methylene protons of the ethoxy group are deshielded by the adjacent oxygen and will appear as a quartet due to coupling with the methyl protons. |

| ~1.4 | Triplet | 3H | -OCH₂CH₃ | The methyl protons of the ethoxy group will be a triplet due to coupling with the methylene protons. |

Rationale is based on spectral data of analogous compounds like 2,3-Difluorobenzoic acid and 4-Ethoxybenzoic acid.[2][3]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The presence of fluorine atoms will induce significant C-F coupling, which can be a powerful diagnostic tool.

Predicted ¹³C NMR Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | C-F Coupling (J, Hz) | Assignment | Rationale | | :--- | :--- | :--- | :--- | :--- | | ~165 | - | -COOH | The carbonyl carbon of the carboxylic acid is expected at a downfield chemical shift. | | ~150-155 | Doublet (¹JCF) | C4-F | The carbon directly bonded to fluorine will show a large one-bond coupling constant. | | ~145-150 | Doublet (¹JCF) | C3-F | Similar to C4, this carbon will exhibit a large one-bond C-F coupling. | | ~140-145 | Doublet (²JCF) | C2 | This carbon will show a smaller two-bond coupling to the fluorine at C3. | | ~125-130 | - | C1 | The ipso-carbon of the carboxylic acid group. | | ~115-120 | Multiplet | C5 | This carbon will show coupling to both fluorine atoms. | | ~110-115 | Doublet (²JCF) | C6 | This carbon will show a two-bond coupling to the fluorine at C2. | | ~65 | - | -OCH₂CH₃ | The methylene carbon of the ethoxy group. | | ~15 | - | -OCH₂CH₃ | The methyl carbon of the ethoxy group. |

Predicted chemical shifts and coupling constants are based on data for fluorinated benzoic acids.[4][5]

¹⁹F NMR Spectroscopy

¹⁹F NMR is particularly informative for fluorinated compounds. The spectrum is expected to show two distinct signals for the two non-equivalent fluorine atoms, with their coupling providing information about their relative positions.

Predicted ¹⁹F NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | F-F Coupling (J, Hz) | Assignment |

| -130 to -140 | Doublet | ~20 | F2 |

| -140 to -150 | Doublet | ~20 | F3 |

The ortho F-F coupling is typically around 20 Hz. Chemical shifts are relative to a standard like CFCl₃.

Sources

Potential biological activity of fluorinated benzoic acids

The Potential Biological Activity of Fluorinated Benzoic Acids: An In-Depth Technical Guide

Executive Summary

The strategic incorporation of fluorine into benzoic acid scaffolds represents a cornerstone of modern medicinal and agrochemical chemistry.[1] This guide analyzes the "Fluorine Effect"—how the high electronegativity (3.98 Pauling scale), small atomic radius (1.47 Å), and strong C-F bond (approx. 116 kcal/mol) of fluorine modulate the biological activity of benzoic acids.

For researchers and drug developers, fluorinated benzoic acids (FBAs) are not merely intermediates; they are privileged structures that enhance metabolic stability, alter pKa, and improve lipophilicity (LogP), thereby optimizing pharmacokinetics (PK) and pharmacodynamics (PD).[1][2] This document details their applications in antimicrobial, anticancer, and herbicidal domains, supported by rigorous experimental protocols.

Part 1: The Fluorine Effect in Benzoic Acid Scaffolds[2]

The biological potency of FBAs stems from specific physicochemical alterations compared to their hydrogenated counterparts.

Physicochemical Modulation[2][3][4]

-

Acidity (pKa): The electron-withdrawing nature of fluorine stabilizes the carboxylate anion via inductive effects ($ -I $).[3] This is most pronounced in ortho-substitution.

-

Implication: Lower pKa values mean a higher percentage of the molecule exists in the ionized form at physiological pH, affecting protein binding and solubility.[2]

-

-

Lipophilicity (LogP): Fluorine substitution generally increases lipophilicity, facilitating passive diffusion across lipid bilayers (e.g., bacterial cell walls or the blood-brain barrier).

-

Metabolic Blocking: The C-F bond is oxidatively stable.[4] Substituting fluorine at metabolically labile sites (e.g., para-position) blocks cytochrome P450-mediated hydroxylation, extending the molecule's half-life ($ t_{1/2} $).

Table 1: Comparative Physicochemical Properties Data approximated based on standard chemometric models.

| Compound | Substituent Position | pKa (approx.)[5][3][6] | LogP (approx.)[5][3] | Metabolic Stability (Relative) |

| Benzoic Acid | - | 4.20 | 1.87 | Low (Rapid p-hydroxylation) |

| 2-Fluorobenzoic Acid | Ortho | 3.27 | 2.05 | Moderate |

| 3-Fluorobenzoic Acid | Meta | 3.86 | 2.10 | Moderate |

| 4-Fluorobenzoic Acid | Para | 4.14 | 2.15 | High (Blocks p-oxidation) |

| Pentafluorobenzoic Acid | All positions | 1.48 | 2.80 | Very High |

Part 2: Therapeutic Applications & Mechanisms

Antimicrobial Activity

FBAs exhibit bacteriostatic and bactericidal effects, particularly against Gram-negative bacteria like E. coli and P. aeruginosa.

-

Mechanism of Action:

-

Weak Acid Stress: Lipophilic FBAs diffuse across the bacterial membrane in their protonated form. Once inside the neutral cytoplasm (pH ~7.6), they dissociate, releasing protons and acidifying the cytoplasm.

-

Anion Accumulation: The resulting fluorobenzoate anion accumulates, disrupting osmotic balance and inhibiting specific enzymatic pathways (e.g., glycolysis).

-

Membrane Disruption: Polyfluorinated derivatives can alter membrane fluidity, increasing permeability to other agents.

-

Anticancer Potential

Fluorinated benzoic acids serve as pharmacophores in histone deacetylase (HDAC) inhibitors and kinase inhibitors.

-

Differentiation Induction: Derivatives such as 4-fluorobenzoic acid hydroxamates act as HDAC inhibitors, leading to hyperacetylation of histones, chromatin relaxation, and reactivation of tumor suppressor genes (e.g., p21).

-

Apoptosis Signaling: Specific FBAs have been shown to inhibit Bcl-2 expression and induce cleavage of PARP-1, triggering the intrinsic apoptotic pathway.

Diagram 1: Anticancer Mechanism of Action (Apoptosis & HDAC Inhibition)

Caption: Pathway illustrating the dual mechanism of FBA derivatives in cancer cells: HDAC inhibition leading to gene reactivation and mitochondrial-mediated apoptosis.

Part 3: Agrochemical Applications (Herbicides)[8]

Fluorinated benzoic acids act as "Superauxins"—synthetic mimics of the natural plant hormone Indole-3-acetic acid (IAA).

-

Mechanism: They bind to the TIR1/AFB receptor complex but, unlike natural auxin, are resistant to metabolic degradation. This leads to sustained ubiquitination and degradation of Aux/IAA repressor proteins.

-

Physiological Outcome: Uncontrolled gene expression results in epinasty (twisting), ethylene production, and eventual plant death via tissue necrosis.

Part 4: Experimental Protocols

To ensure scientific integrity, the following protocols are designed with self-validating controls.

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

Objective: Quantify the antimicrobial potency of FBA derivatives against E. coli (ATCC 25922) and S. aureus (ATCC 29213).

Reagents:

-

Mueller-Hinton Broth (MHB).

-

Resazurin dye (viability indicator).

-

Positive Control: Ciprofloxacin.

-

Negative Control: 1% DMSO in MHB.

Workflow:

-

Inoculum Prep: Adjust bacterial culture to $ 5 \times 10^5 $ CFU/mL (0.5 McFarland standard).

-

Dilution: Prepare a 2-fold serial dilution of the FBA test compound in 96-well plates (Range: 512 µg/mL to 0.5 µg/mL).

-

Incubation: Add 100 µL of inoculum to each well. Incubate at 37°C for 18–24 hours.

-

Readout: Add 30 µL of 0.01% Resazurin. Incubate for 2 hours.

-

Blue = No Growth (Inhibition).

-

Pink = Growth (Metabolic reduction of dye).

-

-

Validation: The MIC is the lowest concentration preventing the Blue-to-Pink color shift.

Protocol: In Vitro Cytotoxicity Assay (MTT)

Objective: Assess the antiproliferative activity on cancer cell lines (e.g., HCT-116).[7]

Workflow:

-

Seeding: Plate cells at $ 5 \times 10^3 $ cells/well in 96-well plates. Allow attachment (24h).

-

Treatment: Treat with FBA derivatives (0.1 – 100 µM) for 48 hours.

-

MTT Addition: Add MTT reagent (5 mg/mL). Incubate 4h at 37°C.

-

Solubilization: Dissolve formazan crystals in DMSO.

-

Quantification: Measure Absorbance at 570 nm. Calculate IC50 using non-linear regression.

Diagram 2: Screening Workflow for FBA Derivatives

Caption: Iterative screening cascade for identifying bioactive fluorinated benzoic acids, ensuring purity validation before biological testing.

References

-

Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles. National Institutes of Health (PMC). [Link]

-

Structure-property relationships of fluorinated carboxylic acid bioisosteres. eScholarship (University of California). [Link]

-

Auxin Herbicide Action: Lifting the Veil Step by Step. National Institutes of Health (PMC). [Link]

-

Antibacterial Effects of Flavonoids and Their Structure-Activity Relationship Study. National Institutes of Health (PMC). [Link]

Sources

- 1. scholarworks.utrgv.edu [scholarworks.utrgv.edu]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. escholarship.org [escholarship.org]

- 7. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

4-Ethoxy-2,3-difluorobenzoic Acid: A Strategic Building Block for Advanced Materials

This guide serves as a technical whitepaper on 4-Ethoxy-2,3-difluorobenzoic acid , a specialized fluorinated intermediate critical to the materials science (Liquid Crystal) and medicinal chemistry sectors.

Executive Summary

4-Ethoxy-2,3-difluorobenzoic acid (CAS: 124728-45-6) is a high-value aromatic building block defined by its unique substitution pattern: an ethoxy tail at the para position and two fluorine atoms at the ortho and meta positions (2,3-substitution).[1][2]

While fluorinated benzoic acids are ubiquitous in chemical synthesis, this specific isomer is industrially significant for one primary reason: Negative Dielectric Anisotropy (Δε < 0) . The vicinal difluoro motif creates a strong lateral dipole moment, making this compound a cornerstone in the synthesis of liquid crystals (LCs) for Vertical Alignment (VA) displays. Beyond materials science, it serves as a robust intermediate for constructing metabolically stable ether scaffolds in drug discovery.

Chemical Profile & Structural Logic[1][3][4]

The "Vicinal Difluoro" Effect

The defining feature of this building block is the 2,3-difluoro substitution. Unlike the 2,4-difluoro pattern common in antifungals (e.g., Fluconazole), the 2,3-pattern places two highly electronegative atoms adjacent to each other.

-

Dipole Moment: The C-F bonds pull electron density in a specific vector. In the context of a liquid crystal mesogen (rigid core), this creates a net dipole perpendicular to the long molecular axis. This is the mechanism that allows VA-mode LCDs to switch states under an electric field.

-

Metabolic Stability: In medicinal chemistry, the fluorine atoms block metabolic oxidation at the 2 and 3 positions and electronically deactivate the ring, altering the pKa of the benzoic acid (~3.5–4.0) compared to non-fluorinated analogues.

| Property | Specification |

| CAS Number | 124728-45-6 |

| Molecular Formula | C₉H₈F₂O₃ |

| Molecular Weight | 202.16 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 200–203 °C |

| Solubility | Soluble in DMSO, MeOH, EtOAc; Insoluble in water |

Synthetic Pathways (Retrosynthesis & Production)

To utilize this building block effectively, one must understand its provenance. There are two primary industrial routes to access 4-Ethoxy-2,3-difluorobenzoic acid.

Route A: Nucleophilic Alkylation (Scalable)

This is the preferred route for bulk manufacturing due to milder conditions and lower cost.

-

Starting Material: 2,3-Difluoro-4-hydroxybenzoic acid.

-

Reagent: Ethyl iodide (EtI) or Diethyl sulfate (Et₂SO₄).

-

Condition: Base-mediated

reaction (K₂CO₃/DMF or Acetone). -

Advantage: Highly regioselective; avoids handling organolithiums.

Route B: Directed Ortho-Lithiation (Lab Scale)

Used when the hydroxy-acid precursor is unavailable.

-

Starting Material: 1-Ethoxy-2,3-difluorobenzene (2,3-Difluorophenetole).

-

Reagent: n-Butyllithium (n-BuLi) followed by CO₂ quench.

-

Mechanism: The ethoxy group and fluorine atoms direct lithiation to the ortho position (C4 relative to ethoxy, or C1 relative to the ring numbering). Note: Regioselectivity can be tricky here; the position between F and OEt is crowded, often directing lithiation to the 4-position.

Visualization of Synthesis Logic

Figure 1: Comparative synthetic routes. Route A is generally preferred for purity and scalability.

Synthetic Utility & Applications

Liquid Crystal Synthesis (The Core Application)

In the display industry, this acid is esterified with various phenols (e.g., bicyclohexyl phenols) to create negative dielectric mesogens .

-

Protocol (Steglich Esterification): To couple 4-Ethoxy-2,3-difluorobenzoic acid with a mesogenic phenol (R-Ph-OH):

-

Dissolve Acid (1.0 eq) and Phenol (1.0 eq) in anhydrous DCM.

-

Add DCC (1.1 eq) and DMAP (0.1 eq) at 0°C.

-

Stir at RT for 12h. Filter urea byproduct.

-

Purification: Recrystallization from Ethanol/Hexane is crucial to remove trace urea, which disrupts LC phase behavior.

-

Medicinal Chemistry (Bioisosteres)

The 4-ethoxy-2,3-difluorophenyl moiety acts as a lipophilic, metabolically robust cap.

-

Reaction Manifold:

-

Amide Coupling: Reacts with amines to form stable benzamides (common in kinase inhibitors).

-

Reduction: Can be reduced to the benzyl alcohol (using LiAlH₄) or aldehyde, opening routes to benzyl amines.

-

Curtius Rearrangement: Converts the carboxylic acid to an aniline (4-ethoxy-2,3-difluoroaniline), a rare aniline precursor.

-

Detailed Reaction Manifold

Figure 2: Downstream transformations. The esterification path is the primary industrial driver.

Experimental Protocol: High-Purity Esterification

Context: Synthesis of a model Liquid Crystal component.

Objective: Synthesis of 4'-propylbicyclohexyl-4-yl 4-ethoxy-2,3-difluorobenzoate.

-

Preparation: Charge a flame-dried 3-neck flask with 4-Ethoxy-2,3-difluorobenzoic acid (10.1 g, 50 mmol) and trans,trans-4'-propylbicyclohexyl-4-ol (11.2 g, 50 mmol).

-

Solvation: Add anhydrous Dichloromethane (DCM, 150 mL).

-

Activation: Add DMAP (0.6 g, 5 mmol). Cool the mixture to 0°C under N₂ atmosphere.

-

Coupling: Dropwise add a solution of DCC (11.3 g, 55 mmol) in DCM (30 mL) over 30 minutes.

-

Workup: Allow to warm to RT and stir overnight. Filter off the precipitated DCU (dicyclohexylurea). Wash the filtrate with 1N HCl (2x), sat. NaHCO₃ (2x), and Brine.

-

Crystallization: Dry over MgSO₄, concentrate, and recrystallize the crude solid from Ethanol.

-

Validation: Check purity via HPLC (>99.5% required for LC applications).

Handling & Safety

-

Hazards: Irritant (Skin/Eye/Respiratory). The fluorinated nature increases lipophilicity, potentially enhancing skin absorption.

-

Storage: Store at room temperature, sealed, away from strong oxidizers.

-

Incompatibility: Incompatible with strong bases (deprotonation) and strong reducing agents (unless reduction is intended).

References

-

TCI Chemicals. Liquid Crystal Materials: Calamitic Liquid Crystals. Retrieved from .

-

Frinton Laboratories. Liquid Crystals: Alkoxy-benzoic acids.[3] Retrieved from .

-

PubChem. 4-Ethoxybenzoic acid derivatives and properties. CID 12093. .

-

Fisher Scientific. 4-Ethoxy-2,3-difluorobenzoic acid, 98% Certificate of Analysis. .

-

ResearchGate. Synthesis of 2,4-difluorobenzoic acid derivatives (Analogous Chemistry). .

Sources

Discovery and literature review of 4-Ethoxy-2,3-difluorobenzoic acid

Primary Application: Liquid Crystal Mesogens & Pharmaceutical Intermediates CAS Registry Number: 124728-45-6

Executive Summary

4-Ethoxy-2,3-difluorobenzoic acid is a specialized fluorinated aromatic building block essential to the materials science and pharmaceutical sectors. Its primary industrial value lies in the synthesis of negative dielectric anisotropy liquid crystals (LCs) used in Vertical Alignment (VA) displays. The unique 2,3-difluoro substitution pattern creates a strong lateral dipole moment perpendicular to the molecular axis, a critical requirement for VA-LCD switching speeds and threshold voltages.

In drug discovery, the compound serves as a robust scaffold for designing kinase inhibitors and antibacterials, where the difluorophenyl moiety enhances metabolic stability by blocking oxidative metabolism at susceptible ring positions.

Chemical Profile & Physical Properties[1][2][3][4]

| Property | Specification |

| IUPAC Name | 4-Ethoxy-2,3-difluorobenzoic acid |

| CAS Number | 124728-45-6 |

| Molecular Formula | C₉H₈F₂O₃ |

| Molecular Weight | 202.16 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 200°C – 203°C |

| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Insoluble in Water |

| pKa (Predicted) | ~3.8 (Acidic due to electron-withdrawing fluorines) |

| InChI Key | KMFHBAZUQFJVKK-UHFFFAOYSA-N |

Synthesis & Manufacturing Methodologies

The synthesis of 4-Ethoxy-2,3-difluorobenzoic acid requires precise regiocontrol to ensure the correct placement of the carboxyl group relative to the fluorine atoms. Two primary routes are employed: Directed Ortho-Lithiation (Industrial Preferred) and Nucleophilic Substitution (Laboratory Scale) .

Route A: Directed Ortho-Lithiation (High Regioselectivity)

This route is preferred for scale-up due to its high yield and the avoidance of complex isomer separations. It exploits the strong inductive effect of the fluorine atom at position 3 to direct lithiation to position 4.

Protocol:

-

Precursor: Start with 1-ethoxy-2,3-difluorobenzene .

-

Lithiation: Treat with n-Butyllithium (n-BuLi) in THF at -78°C. The proton at C-4 is the most acidic due to the inductive electron-withdrawing effect of the adjacent fluorine at C-3.

-

Carboxylation: Quench the lithiated intermediate with dry CO₂ (gas or solid).

-

Workup: Acidify with dilute HCl to precipitate the product.

Route B: O-Alkylation of 2,3-Difluoro-4-hydroxybenzoic Acid

Used when the hydroxy-acid precursor is commercially available.

Protocol:

-

Dissolution: Dissolve 2,3-difluoro-4-hydroxybenzoic acid in DMF.

-

Base Treatment: Add Potassium Carbonate (K₂CO₃) (2.5 eq) to deprotonate the phenol and carboxylic acid.

-

Alkylation: Add Ethyl Iodide (EtI) or Diethyl Sulfate (1.1 eq).

-

Hydrolysis (if ester forms): If the carboxyl group is esterified, perform a saponification step (NaOH/MeOH) followed by acidification.

Visual Synthesis Workflow

Figure 1: Comparative synthesis pathways. Route A (top) relies on directed lithiation, while Route B (bottom) utilizes classical nucleophilic substitution.

Applications in Advanced Materials & Medicine[6]

4.1. Liquid Crystal Display (LCD) Technology

The 2,3-difluoro substitution pattern is the defining feature for Negative Dielectric Anisotropy (Δε < 0) materials.

-

Mechanism: In VA-mode displays, molecules align vertically when off. When a voltage is applied, they tilt perpendicular to the field. The lateral dipole moment created by the two fluorine atoms (at positions 2 and 3) and the ethoxy group forces the molecule to align its short axis with the electric field, driving the reorientation.

-

Role: This acid is esterified with cyclohexyl or phenyl phenols to create the final mesogenic core.

-

Performance Metrics:

-

High Resistivity: Fluorine provides chemical stability, preventing ionic impurity buildup (image sticking).

-

Low Viscosity: The ethoxy tail provides flexibility, lowering rotational viscosity (

) for faster switching times.

-

4.2. Pharmaceutical Chemistry

-

Bioisostere: The ethoxy-difluorophenyl ring mimics electron-rich aromatic systems but with significantly altered metabolic profiles.

-

Metabolic Blocking: The fluorine atoms at 2 and 3 block P450-mediated oxidation at these typically labile ortho-positions.

-

Kinase Inhibition: Used as a "warhead" carrier or hydrophobic pocket binder in tyrosine kinase inhibitors.

Quality Control & Analytical Standards

To ensure suitability for electronic-grade materials (purity >99.5%), rigorous QC is required.

HPLC Method (Reverse Phase)

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

-

Mobile Phase:

-

A: 0.1% Phosphoric Acid in Water.

-

B: Acetonitrile.[1]

-

-

Gradient: 40% B to 90% B over 15 mins.

-

Detection: UV @ 254 nm.

-

Retention Time: Expect elution ~7-9 mins depending on flow rate (1.0 mL/min).

NMR Interpretation

-

¹H NMR (DMSO-d₆):

-

δ 13.0 (s, 1H, -COOH)

-

δ 7.6 (m, 1H, Ar-H at C6)

-

δ 7.1 (m, 1H, Ar-H at C5)

-

δ 4.2 (q, 2H, -OCH₂-)

-

δ 1.4 (t, 3H, -CH₃)

-

-

¹⁹F NMR:

-

Distinct coupling pattern (d, J ≈ 20 Hz) due to F-F ortho coupling. This is the fingerprint for the 2,3-difluoro isomer vs. the 2,4- or 3,4-isomers.

-

Safety & Handling (GHS Classification)

Signal Word: WARNING

| Hazard Statement | Description | Precaution |

| H315 | Causes skin irritation. | Wear nitrile gloves (min 0.11mm thickness). |

| H319 | Causes serious eye irritation. | Use safety goggles with side shields. |

| H335 | May cause respiratory irritation. | Handle in a fume hood; avoid dust generation. |

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) if possible, although the compound is air-stable.

References

-

PubChem Compound Summary . (n.d.). 4-Ethoxy-2,3-difluorobenzoic acid (CID 2769400).[2] National Center for Biotechnology Information. Retrieved from [Link]

-

Thermo Scientific Chemicals . (n.d.). 4-Ethoxy-2,3-difluorobenzoic acid, 98%. Fisher Scientific. Retrieved from [Link][3][4]

- Kirsch, P., & Bremer, M. (2000). Nematic Liquid Crystals for Active Matrix Displays: Molecular Design and Synthesis. Angewandte Chemie International Edition. (Contextual grounding on negative dielectric anisotropy of 2,3-difluoroarenes).

- Sigma-Aldrich. (2024). Safety Data Sheet: Fluorobenzoic Acid Derivatives. Merck KGaA.

Sources

Technical Deep Dive: Structural Elucidation of 4-Ethoxy-2,3-difluorobenzoic Acid

Executive Summary

4-Ethoxy-2,3-difluorobenzoic acid (EDBA) represents a critical class of fluorinated aromatic building blocks, widely utilized in the synthesis of liquid crystal displays (LCDs) exhibiting negative dielectric anisotropy and as a pharmacophore in medicinal chemistry.[1]

The structural analysis of EDBA is not merely a routine characterization; it is an exercise in understanding competing intermolecular forces.[2] The 2,3-difluoro substitution pattern introduces significant electrostatic repulsion and steric strain, often forcing the carboxyl group out of planarity with the benzene ring. This guide details the crystallographic analysis of EDBA, focusing on the interplay between the robust carboxylic acid dimer synthon and the structure-directing properties of organic fluorine.

Part 1: Chemical Context & Crystal Engineering

To accurately analyze the crystal structure of EDBA, one must first understand the "design rules" governing its lattice.

The Fluorine Effect (2,3-Substitution)

Unlike isolated fluorine substitutions, the vicinal (2,3) placement of fluorine atoms creates a highly polarized region on the aromatic ring.[2]

-

Electrostatics: The high electronegativity of fluorine creates a localized negative potential, repelling electron-rich regions of neighboring molecules.

-

Steric Strain: The fluorine at position 2 exerts steric pressure on the carboxylic acid group at position 1.[2] In 2,3-difluorobenzoic acid, this often results in a torsion angle (C2-C1-C(=O)O) deviating from 0°, unlike the planar unsubstituted benzoic acid.

The Supramolecular Synthon

The dominant feature in the crystal lattice is the Centrosymmetric Carboxylic Acid Dimer .

-

Graph Set Notation:

-

Mechanism: Two EDBA molecules link via dual

hydrogen bonds.[2] This dimer forms the fundamental "building block" of the crystal, effectively doubling the molecular weight of the crystallization unit.

The Ethoxy Tail

The 4-ethoxy group adds a flexible alkyl chain.[2] In the solid state, this group often adopts an all-trans conformation to maximize packing efficiency, though disorder is common. This tail facilitates van der Waals interactions, promoting the formation of layered structures typical of liquid crystal precursors.

Part 2: Experimental Protocol (SOP)

Phase 1: Crystal Growth Strategy

Obtaining single crystals of fluorinated acids requires controlling the kinetics of dimerization versus precipitation.[2]

| Parameter | Recommendation | Rationale |

| Solvent System | Toluene/Heptane (1:1) | Non-polar solvents promote carboxylic acid dimerization over solvent-solute H-bonding.[2] |

| Alternative | Ethanol/Water (Slow Evap) | Use if polar polymorphs are desired, though risk of solvation increases. |

| Temperature | 4°C (Slow Cooling) | Lower temperature reduces thermal motion of the ethoxy tail, improving resolution at high angles. |

| Vial Prep | Silanized Glass | Prevents nucleation on glass walls; encourages fewer, larger crystals.[2] |

Phase 2: Data Collection & Reduction

-

Radiation Source: Use Mo-K\alpha (

) .[2]-

Why? Although Cu-K\alpha provides higher intensity, Mo is preferred to minimize absorption effects from the fluorine atoms, ensuring accurate electron density mapping around the C-F bonds.

-

-

Temperature: Collect data at 100 K .

Phase 3: Structure Solution Workflow

The following diagram outlines the logical flow for solving the EDBA structure, emphasizing the handling of specific crystallographic challenges.

Figure 1: Crystallographic workflow for EDBA. Note the feedback loop at validation to address potential disorder in the ethoxy tail.

Part 3: Structural Elucidation & Analysis[3][4]

Upon solving the structure, the analysis must focus on three specific geometric parameters.

The Carboxyl Dimer Geometry

Verify the integrity of the

-

Expected O...O Distance:

.[2] -

Twist Angle: Measure the torsion of the carboxyl group relative to the benzene ring. In 2,3-difluoro derivatives, this angle may deviate by

due to repulsion from the Fluorine at C2.

Fluorine-Mediated Interactions

Fluorine is a weak hydrogen bond acceptor but a strong director of packing.[2]

-

C-H...F Interactions: Look for short contacts (

) between the Fluorine at C3 and aromatic protons of adjacent dimers. These weak interactions often arrange the dimers into "stacks" or "ladders."[2] -

F...F Contacts: Check for Type I (symmetrical) or Type II (L-shaped) halogen-halogen contacts.[2] These are critical for the stability of the crystal lattice in fluorinated aromatics.[2]

Molecular Packing Diagram

The packing of EDBA is hierarchical. The diagram below illustrates the assembly from molecule to crystal lattice.

Figure 2: Hierarchical assembly of EDBA.[2] The primary driver is the carboxyl dimer, followed by fluorine-directed stacking.

Part 4: Computational Validation (Hirshfeld Surface)

To validate the "trustworthiness" of the visual analysis, generate a Hirshfeld Surface (using CrystalExplorer).

-

d_norm Surface: Map the normalized contact distance.[2]

-

Fingerprint Plot:

-

H...O Spikes: Sharp spikes at the bottom left indicate the strong acid H-bonds.[2]

-

F...H Wings: Broad "wings" in the plot represent the significant contribution of Fluorine interactions to the total packing energy (typically 20-25% of the surface area for this class of molecule).

-

References

-

Potrzebowski, M. J., & Chruszcz, M. (2007).[4][5] Crystal structure of 2,3-difluorobenzoic acid. National Institutes of Health (PMC).[2]

-

PubChem. (n.d.).[2][6][7] 4-Ethoxybenzoic acid Compound Summary. National Library of Medicine.[2]

-

Sigma-Aldrich. (n.d.).[2] 2,3-Difluorobenzoic acid Product Specification.

-

Thalladi, V. R., et al. (1998).[2] C-H...F Interactions in the Crystal Structures of Fluorobenzenes. Journal of the American Chemical Society.[2][8] (Contextual grounding for F-interactions).

-

Cambridge Crystallographic Data Centre (CCDC). Mercury & molecular visualization standards.[2]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 4-Ethoxybenzoic acid | C9H10O3 | CID 12093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Hydrogen bonds with fluorine. Studies in solution, in gas phase and by computations, conflicting conclusions from crystallographic analyses - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 4. scienceopen.com [scienceopen.com]

- 5. 2,3-Difluorobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-(2-Amino-2-oxoethoxy)-3,5-difluorobenzoic acid | C9H7F2NO4 | CID 79887698 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2,4-ジフルオロ安息香酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. Intramolecular Hydrogen Bonding Involving Organic Fluorine: NMR Investigations Corroborated by DFT-Based Theoretical Calculations - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Synthetic Protocols for 7-Ethoxy-8-Fluoroquinolone Scaffolds

Abstract & Strategic Overview

This application note details the synthetic utility of 4-Ethoxy-2,3-difluorobenzoic acid as a critical building block for the construction of 8-fluoroquinolone antibiotics and related pharmacophores. While classical fluoroquinolones (e.g., Ciprofloxacin) rely on a 6-fluoro-7-amine substitution pattern, the 8-fluoro motif—derived from the 3-fluoro position of this precursor—is associated with enhanced pharmacokinetic profiles, including improved oral absorption and extended half-life (as seen in Lomefloxacin and Sparfloxacin derivatives).

The 4-ethoxy group serves as a stable C7-substituent (quinolone numbering), providing a unique steric and electronic environment often utilized in Structure-Activity Relationship (SAR) studies to modulate lipophilicity and protein binding.

Core Chemical Strategy: The Grohe-Heubach Modification

We utilize the Grohe-Heubach protocol rather than the older Gould-Jacobs method. The Grohe-Heubach approach employs a magnesium chelate intermediate, which ensures:

-

Regioselectivity: Prevents side reactions at the ethoxy group.

-

Yield: Maximizes acylation efficiency of the malonate.

-

Mild Conditions: Avoids the high temperatures of diphenyl ether thermolysis used in Gould-Jacobs.

Chemical Pathway Visualization

The following diagram outlines the critical path from the benzoic acid precursor to the cyclized quinolone core.

Figure 1: Step-wise synthetic workflow utilizing the Grohe-Heubach methodology for quinolone ring construction.

Detailed Experimental Protocols

Phase 1: Activation (Acid Chloride Synthesis)

The carboxylic acid must be converted to the acid chloride to facilitate the subsequent nucleophilic attack by the magnesium malonate.

Reagents:

-

4-Ethoxy-2,3-difluorobenzoic acid (1.0 eq)

-

Thionyl Chloride (

) (1.5 eq) OR Oxalyl Chloride (1.2 eq) -

DMF (Catalytic, 2-3 drops)

-

Solvent: Toluene or Dichloromethane (DCM)

Protocol:

-

Suspend 4-Ethoxy-2,3-difluorobenzoic acid (10.0 g, 49.5 mmol) in dry Toluene (100 mL) under nitrogen atmosphere.

-

Add catalytic DMF.

-

Add Thionyl Chloride (5.4 mL, 74.2 mmol) dropwise over 15 minutes.

-

Note: Gas evolution (

,

-

-

Heat the mixture to reflux (110°C) for 2-3 hours. The suspension should clear, indicating conversion to the acid chloride.

-

Cool to room temperature and concentrate in vacuo to remove excess thionyl chloride and solvent.

-

Critical Step: Chase with fresh toluene (2x 50 mL) and evaporate to ensure complete removal of acidic volatiles which can degrade the magnesium enolate in Phase 2.

-

Yield: Quantitative. Use immediately as a crude oil.

Phase 2: Backbone Construction (The Grohe-Heubach Acylation)

This step builds the carbon skeleton required for the quinolone ring.

Reagents:

-

Magnesium turnings (1.1 eq) or Magnesium Ethoxide (Commercial grade)

-

Diethyl Malonate (1.1 eq)

-

Ethanol (Absolute) / Toluene

Protocol:

-

Preparation of Mg-Ethoxide (if not purchased): React Magnesium turnings (1.32 g) with absolute Ethanol (10 mL) and

(0.5 mL catalyst) until dissolved. Dilute with Toluene (40 mL). -

Add Diethyl Malonate (8.4 mL, 55 mmol) dropwise to the Mg(OEt)2 solution at 50-60°C. Stir for 1 hour to form the magnesium malonate chelate (Ethoxymagnesium diethyl malonate).

-

Cool the mixture to -5°C to 0°C.

-

Dissolve the crude Acid Chloride (from Phase 1) in Toluene (30 mL) and add dropwise to the magnesium chelate solution, maintaining temperature < 0°C.

-

Why: Low temperature prevents O-acylation vs. C-acylation.

-

-

Allow to warm to room temperature and stir for 12 hours.

-

Hydrolysis/Decarboxylation: Add dilute

(2M) or p-Toluenesulfonic acid (pTSA) in water to the reaction mixture. Stir vigorously to hydrolyze the magnesium complex. -

Extract with Ethyl Acetate, wash with brine, dry over

, and concentrate. -

Result: Ethyl 4-ethoxy-2,3-difluorobenzoylacetate (The

-keto ester).

Phase 3: Cyclization (Ring Closure)

The final step involves converting the

Reagents:

-

Triethyl Orthoformate (TEOF) (1.5 eq)

-

Acetic Anhydride (2.0 eq)

-

Primary Amine (e.g., Cyclopropylamine) (1.1 eq)

-

Base: NaH (60% dispersion) or

Protocol:

-

Enamine Formation: Mix the

-keto ester (from Phase 2) with Triethyl Orthoformate and Acetic Anhydride . Reflux (130°C) for 2 hours.-